N-benzyl-2,6-diphenylpyrimidin-4-amine
Overview
Description
N-benzyl-2,6-diphenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-diphenylpyrimidin-4-amine typically involves the reaction of benzylamine with 2,6-diphenylpyrimidin-4-one under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group replaces the oxygen atom in the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,6-diphenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2,6-diphenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as deubiquitinases. These enzymes play a crucial role in the regulation of protein degradation by removing ubiquitin from substrate proteins. By inhibiting these enzymes, the compound can modulate protein degradation pathways, leading to potential therapeutic effects in diseases like cancer . The compound binds to the active site of the enzyme, preventing its interaction with substrate proteins and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylpyrimidin-4-amine: Similar structure but with one less phenyl group.
N-benzyl-2,4-diphenylpyrimidin-6-amine: Similar structure but with different substitution pattern on the pyrimidine ring.
Uniqueness
N-benzyl-2,6-diphenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups at positions 2 and 6 enhances its binding affinity to target enzymes, making it a potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-2,6-diphenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-4-10-18(11-5-1)17-24-22-16-21(19-12-6-2-7-13-19)25-23(26-22)20-14-8-3-9-15-20/h1-16H,17H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNRCJZEFIFYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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